tert-butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate
Overview
Description
The compound “tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate” is an organic compound containing a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a tert-butyl ester group, and an N’-hydroxycarbamimidoyl group . The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester group and the N’-hydroxycarbamimidoyl group. These functional groups could potentially undergo a variety of chemical reactions, including hydrolysis, reduction, and various types of substitution reactions .Scientific Research Applications
Synthesis and Intermediate Applications
- tert-Butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate is an important intermediate in various synthesis processes. For example, it is used in the synthesis of Biotin, a vital water-soluble vitamin involved in metabolic cycles for biosynthesis of fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014). It's also key in synthesizing novel protein tyrosine kinase Jak3 inhibitor—CP-690550 (Chen Xin-zhi, 2011).
Chiral Auxiliary and Dipeptide Synthesis
- This compound serves as a chiral auxiliary and a chiral Aib building block in dipeptide synthesis. It has been utilized for preparing enantiomerically pure acids and dipeptides with high selectivity and efficiency (A. Studer et al., 1995).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, it's used as an intermediate for developing small molecule anticancer drugs and various biologically active compounds (Binliang Zhang et al., 2018). It also plays a role in the synthesis of compounds like crizotinib (D. Kong et al., 2016).
X-ray Diffraction and Spectroscopic Studies
- The compound is characterized by spectroscopic methods like LCMS, NMR, IR, and CHN elemental analysis, and its structure has been confirmed using single crystal X-ray diffraction data (C. Sanjeevarayappa et al., 2015).
Enantioselective Synthesis
- It is used in enantioselective synthesis processes, like the production of CCR2 antagonists and Rho–kinase inhibitor K-115, showcasing its importance in stereoselective synthesis (C. Campbell et al., 2009), (N. Gomi et al., 2012).
Structural Modification and Reaction Studies
- Studies also focus on the structural modification and reaction behavior of tert-butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate. This includes its reactions in the presence of various reagents and conditions, leading to different products with potential applications in drug development and chemical synthesis (M. Vorona et al., 2007).
Crystal Structure and Molecular Packing
- X-ray studies reveal details about the molecular packing and crystal structure, which are crucial for understanding its behavior in different chemical contexts (C. Didierjean et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-5-14(4)8(7-15)9(12)13-17/h8,17H,5-7H2,1-4H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUGCVJUQPEOQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=NO)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)/C(=N/O)/N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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